molecular formula C10H12BrN B1337240 (2R)-2-(4-bromophenyl)pyrrolidine CAS No. 1189155-63-2

(2R)-2-(4-bromophenyl)pyrrolidine

Cat. No.: B1337240
CAS No.: 1189155-63-2
M. Wt: 226.11 g/mol
InChI Key: HIJZBROSVFKSCP-SNVBAGLBSA-N
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Description

(2R)-2-(4-bromophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 4-bromophenyl group

Scientific Research Applications

(2R)-2-(4-bromophenyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, contact with skin, or inhalation, seek medical advice .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(4-bromophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and ®-pyrrolidine-2-carboxylic acid.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with ®-pyrrolidine-2-carboxylic acid to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a phenylpyrrolidine derivative.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or palladium on carbon with hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a suitable solvent like dimethylformamide.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Phenylpyrrolidine derivatives.

    Substitution: Various substituted phenylpyrrolidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2R)-2-(4-bromophenyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may enhance binding affinity to certain targets, while the pyrrolidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (2S)-2-(4-bromophenyl)pyrrolidine: The enantiomer of (2R)-2-(4-bromophenyl)pyrrolidine, differing in the spatial arrangement of atoms.

    (2R)-2-(4-chlorophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.

    (2R)-2-(4-fluorophenyl)pyrrolidine: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: this compound is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The chiral nature of the compound also adds to its uniqueness, as it can exhibit different biological activities compared to its enantiomer.

Properties

IUPAC Name

(2R)-2-(4-bromophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJZBROSVFKSCP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427567
Record name (2R)-2-(4-bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189155-63-2
Record name (2R)-2-(4-bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaBH4 (1.52 g, 40 mmol) was added to a solution of 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole (4.48 g, 20 mmol) in H2O/MeOH (30 mL, v/v 1:4) at −41° C. After stirred for 4 hrs, the solution was allowed to warm to room temperature. Once the reaction was deemed complete by TLC, the unreacted NaBH4 was quenched by the addition of 2 N HCl. The solution was then diluted with water and ether, and separated two layers. The aqueous layer was washed with an additional portion of ether, basified with 4 M NaOH (pH 12-13) and washed with ethyl acetate. The combined organic extracts were washed with brine, and then dried over Na2SO4. Evaporation of the solvent afforded the title crude product as a yellow oil (3.8 g, yield 84%), which was used directly in the next step. LC-MS (ESI) m/z: 226 (M+1)+.
Name
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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